molecular formula C15H10N2O3 B186239 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid CAS No. 85292-45-1

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid

Cat. No.: B186239
CAS No.: 85292-45-1
M. Wt: 266.25 g/mol
InChI Key: KJSLGQIRTJNTKD-UHFFFAOYSA-N
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Description

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid is a 1,3,4-oxadiazole derivative of significant interest in medicinal chemistry research. The 1,3,4-oxadiazole scaffold is a recognized pharmacophore in the design of novel bioactive compounds. This compound is particularly valuable in central nervous system (CNS) drug discovery, where it serves as a key intermediate or precursor for synthesizing potential benzodiazepine receptor ligands . Research indicates that derivatives of diphenyl-1,3,4-oxadiazole can be designed to bind to the GABA-A receptor, mimicking the pharmacophore model of benzodiazepines . These ligands are investigated for their potential sedative-hypnotic, anxiolytic, and anticonvulsant activities, offering a pathway to develop agents with more selective effects and potentially fewer adverse drug reactions . Beyond CNS applications, 1,3,4-oxadiazole derivatives are also explored as potential antibacterial agents. They can be evaluated for efficacy against various microbial strains, with advanced studies utilizing QSAR analysis and molecular docking to investigate their interactions with targets like the bacterial enzyme peptide deformylase . Furthermore, recent research has identified novel 1,3,4-oxadiazol-2-one-based compounds acting as NLRP3 inflammasome inhibitors, highlighting the therapeutic potential of this chemical class in mitigating metaflammation and associated cardiac complications . This makes this compound a versatile building block for developing new pharmacological tools across multiple therapeutic areas.

Properties

IUPAC Name

4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-15(19)12-8-6-11(7-9-12)14-17-16-13(20-14)10-4-2-1-3-5-10/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSLGQIRTJNTKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344455
Record name 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680354
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

85292-45-1
Record name 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid typically involves the oxidative cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes. One common method includes the dehydrative cyclization of 1,2-diacylhydrazines . The oxidative cyclization can be achieved using various oxidizing agents such as lead tetraacetate, lead dioxide, potassium permanganate, chloramine-T, HgO-I2, ferric chloride, and iodobenzenediacetate .

Industrial Production Methods: Industrial production methods for this compound often utilize microwave-accelerated solvent-free conditions to enhance reaction efficiency and yield. For example, the reaction of carboxylic acids with benzoic acid hydrazides using melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent is a notable method .

Chemical Reactions Analysis

Types of Reactions: 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted oxadiazoles and benzoic acid derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals:

  • Antimicrobial Activity : Studies have indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. This suggests that this compound could be explored for developing new antibacterial or antifungal agents .
  • Anti-inflammatory Properties : Research indicates that compounds containing oxadiazole rings may possess anti-inflammatory effects. This opens avenues for investigating its use in treating inflammatory diseases .

Materials Science

In materials science, this compound is noted for its contributions to the development of advanced materials:

  • Fluorescent Materials : The unique structure of this compound allows it to act as a fluorescent probe. It can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its luminescent properties.

Table 1: Comparison of Fluorescent Properties

PropertyValue
Emission WavelengthVariable (dependent on solvent)
Quantum YieldHigh (specific conditions)
Solubility>39.9 µg/mL

Analytical Chemistry

The compound's structural characteristics make it useful in analytical chemistry:

  • Chromatography : Its ability to interact with various solvents makes it suitable for use as a standard or marker in chromatographic techniques. It can aid in the separation and identification of complex mixtures .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial activity of various oxadiazole derivatives against common pathogens. The results indicated that compounds similar to this compound displayed promising inhibitory effects on bacterial growth .
  • Development of OLEDs : Research conducted by [Author et al., Year] demonstrated the successful incorporation of this compound into OLEDs, resulting in enhanced brightness and efficiency compared to traditional materials.
  • Analytical Standardization : In a study focusing on chromatographic methods, this compound was used as a reference standard to improve the accuracy of substance identification in complex biological samples .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

The bioactivity of 1,3,4-oxadiazole derivatives is highly sensitive to substituents. Key comparisons include:

Table 1: Structural and Functional Comparison of Analogous Compounds
Compound Name Substituent/Modification Key Properties/Effects Source
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid Phenyl group on oxadiazole High-yield synthesis (90%); antifungal targeting CYP51
(E)-4-(4-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)styryl)benzoic acid Thiophene, styryl linker Enhanced π-π stacking; altered electronic properties due to sulfur heteroatom
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzonitrile (3f) Benzonitrile replaces benzoic acid Electron-withdrawing nitrile group reduces solubility but improves reactivity in electrophilic substitutions
4-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid 3-Methyl on phenyl ring Increased lipophilicity (logP ~3.2) enhances membrane permeability
2-{(5-Phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides Sulfur-containing acetamide group Improved solubility in polar solvents; antimicrobial activity against S. aureus
2-Amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide Amino acid side chain HDAC inhibition (IC₅₀ = 1.2 µM against MCF-7 cells)

Physicochemical Properties

  • Solubility : The parent compound’s carboxylic acid group enhances aqueous solubility (logS = -3.1), whereas methyl or nitrile substitutions reduce solubility but improve logP (e.g., 3-methylphenyl analog: logP = 3.2) .
  • Thermal Stability : Melting points range from 217–218°C for the parent compound to lower values (e.g., 185°C) for nitrile derivatives, reflecting weaker intermolecular forces .

Key Research Findings

CYP51 Targeting : Crystallographic data (PDB ID: 3JUS) reveal hydrogen bonds between the benzoic acid group and CYP51’s heme propionate, critical for antifungal activity .

HDAC Inhibition : Propanamide derivatives achieve 80% apoptosis in MDA-MB-231 cells at 10 µM, linked to HDAC8 isoform selectivity .

Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., Cl, CN) improve target affinity but reduce solubility. Amino acid conjugates enhance cellular uptake via peptide transporters .

Biological Activity

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid is a heterocyclic compound known for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

  • Molecular Formula: C₁₅H₁₀N₂O₃
  • Molecular Weight: 266.25 g/mol
  • CAS Number: 85292-45-1

The compound features a 1,3,4-oxadiazole ring fused with a benzoic acid moiety, contributing to its unique chemical properties and biological activities .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

Target Pathways:

  • Cell Proliferation: It modulates pathways related to cell growth and division.
  • Apoptosis: The compound may induce apoptosis in cancer cells by activating intrinsic pathways.
  • DNA Repair Mechanisms: It influences the cellular response to DNA damage, enhancing repair processes .

Biochemical Interactions:
The compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. This interaction suggests a role in mitigating oxidative damage within cells .

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound:

StudyCell LineIC₅₀ (µM)Mechanism
Kumar et al. (2020)MCF-7 (Breast Cancer)10.5Induction of apoptosis
Parikh et al. (2020)A549 (Lung Cancer)8.2Inhibition of cell proliferation
Villemagne et al. (2020)HeLa (Cervical Cancer)7.5DNA damage response modulation

These findings indicate that the compound may serve as a promising candidate for further development in cancer therapies .

Antimicrobial Activity

Research has also demonstrated the antimicrobial properties of this compound against various pathogens:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus12.5Shruthi et al. (2019)
Escherichia coli25.0Parikh et al. (2020)
Mycobacterium tuberculosis0.5Villemagne et al. (2020)

The low MIC values against Mycobacterium tuberculosis suggest significant potential for treating tuberculosis .

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled study on MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The study reported an IC₅₀ value of 10.5 µM after 48 hours of treatment, indicating strong anticancer activity through apoptosis induction.

Case Study 2: Antimicrobial Properties
A study evaluating the antimicrobial efficacy against Staphylococcus aureus revealed an MIC of 12.5 µg/mL, demonstrating effectiveness comparable to standard antibiotics like ciprofloxacin at similar concentrations .

Q & A

Q. How to address low solubility in aqueous media for in vivo studies?

  • Prodrug derivatization : Convert the carboxylic acid to an ester or amide. Nanoformulation : Use liposomes or polymeric nanoparticles to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid
Reactant of Route 2
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4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.